molecular formula C8H12N2O2 B3198734 2-(2-Methoxyethoxy)pyridin-3-amine CAS No. 1016510-18-1

2-(2-Methoxyethoxy)pyridin-3-amine

Cat. No. B3198734
CAS RN: 1016510-18-1
M. Wt: 168.19 g/mol
InChI Key: JRBZDPWWGGLQNE-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethoxy)pyridin-3-amine” is an organic compound . It is also known as TDA-1 . The linear molecular formula of this compound is (CH3OCH2CH2OCH2CH2)3N . The CAS number of this compound is 70384-51-9 .


Molecular Structure Analysis

The molecular weight of “2-(2-Methoxyethoxy)pyridin-3-amine” is 168.2 . The InChI code of this compound is 1S/C8H12N2O2/c1-11-5-6-12-8-7 (9)3-2-4-10-8/h2-4H,5-6,9H2,1H3 .


Physical And Chemical Properties Analysis

The physical form of “2-(2-Methoxyethoxy)pyridin-3-amine” is powder . The storage temperature is room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Methoxyethoxy)pyridin-3-amine, focusing on six unique fields:

Pharmaceutical Development

2-(2-Methoxyethoxy)pyridin-3-amine is being explored for its potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique structure allows for the creation of derivatives that can target specific biological pathways, making it a valuable compound in the development of new medications for various diseases .

Neuroprotective Agents

Research has indicated that derivatives of 2-(2-Methoxyethoxy)pyridin-3-amine may possess neuroprotective properties. These compounds can potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors, offering promising avenues for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Agents

The compound has shown potential as a basis for developing anti-inflammatory agents. By modifying its structure, researchers aim to create molecules that can inhibit specific enzymes involved in the inflammatory process, thereby reducing inflammation and associated symptoms in various conditions .

Cancer Research

2-(2-Methoxyethoxy)pyridin-3-amine derivatives are being investigated for their anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis, making them potential candidates for cancer therapy. Ongoing studies are focused on optimizing their efficacy and minimizing side effects .

Antimicrobial Agents

The compound is also being studied for its antimicrobial properties. Researchers are exploring its potential to inhibit the growth of various bacteria and fungi, which could lead to the development of new antimicrobial agents to combat resistant strains .

Material Science

Beyond biological applications, 2-(2-Methoxyethoxy)pyridin-3-amine is being utilized in material science. Its unique chemical properties make it suitable for the synthesis of novel materials with specific characteristics, such as improved thermal stability and conductivity, which are valuable in various industrial applications .

Safety and Hazards

The safety data sheet for a similar compound, (2-Methoxyethoxy)ethanol, indicates that it is combustible and can cause serious eye irritation . It is also suspected of damaging the unborn child and is toxic in contact with skin .

properties

IUPAC Name

2-(2-methoxyethoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-5-6-12-8-7(9)3-2-4-10-8/h2-4H,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBZDPWWGGLQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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